Methyl 2-(3-bromo-4-hydroxyphenyl)acetate
Description
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 4-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Properties
IUPAC Name |
methyl 2-(3-bromo-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKFTMDYVSKEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442820 | |
| Record name | methyl 3-bromo-4-hydroxy-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34918-57-5 | |
| Record name | methyl 3-bromo-4-hydroxy-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(3-bromo-4-hydroxyphenyl)acetate typically begins with commercially available 3-bromo-4-hydroxybenzaldehyde.
Esterification Reaction: The aldehyde group of 3-bromo-4-hydroxybenzaldehyde is first converted to the corresponding carboxylic acid using an oxidation reaction.
Reaction Conditions: The esterification reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(3-bromo-4-hydroxyphenyl)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs due to its potential biological activity.
Industry:
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-4-hydroxyphenyl)acetate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors, leading to a biological response. The hydroxyl and bromine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Methyl 2-(3-bromo-4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 2-(3-chloro-4-hydroxyphenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 2-(3-bromo-4-hydroxyphenyl)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness: Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is unique due to the presence of both bromine and hydroxyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for various chemical transformations .
Biological Activity
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C₉H₉BrO
- Molecular Weight : 245.07 g/mol
- Structure : The compound features a bromine atom and a hydroxyl group on the aromatic ring, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through halogen bonding. The presence of the bromine atom enhances the compound's reactivity and binding affinity to biological molecules, which can lead to significant structural and functional changes at the molecular level.
Key Mechanisms:
- Halogen Bonding : The bromine atom forms weak bonds with Lewis bases, influencing biochemical pathways.
- Metabolic Transformations : The compound can undergo metabolic changes that produce active metabolites, contributing to its pharmacological effects .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in drug development.
- Anticancer Potential : There is ongoing research into the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation through various mechanisms.
- Neuroprotective Effects : Some studies indicate that derivatives of similar compounds exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study examined the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity at micromolar concentrations. This suggests that the compound could be further developed as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of this compound against several bacterial strains. The findings revealed that this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria. This positions it as a potential candidate for developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-hydroxyphenyl)acetate | Lacks bromine; different reactivity | Limited antimicrobial |
| Ethyl 2-(3-chloro-4-hydroxyphenyl)acetate | Contains chlorine instead of bromine | Varies in efficacy |
| This compound | Unique bromine and hydroxyl groups | Significant antimicrobial and anticancer potential |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). These properties enhance its potential therapeutic applications in treating central nervous system disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
